5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide
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Overview
Description
5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxyphenyl group, a trimethyl group, and a sulfonamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a hydroxyphenyl halide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the triazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the triazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is studied for its potential use in the development of advanced materials such as polymers and coatings.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The triazole ring can participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-hydroxyphenyl)-1H-1,2,4-triazole: Lacks the sulfonamide and trimethyl groups.
N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide: Lacks the hydroxyphenyl group.
5-(2-hydroxyphenyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide: Has fewer methyl groups.
Uniqueness
5-(2-hydroxyphenyl)-N,N,3-trimethyl-1H-1,2,4-triazole-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and interaction with biological targets. The trimethyl groups increase its hydrophobicity, affecting its solubility and membrane permeability. The sulfonamide group provides additional sites for interaction with enzymes and receptors, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-N,N,3-trimethyl-1,2,4-triazole-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-8-12-11(9-6-4-5-7-10(9)16)15(13-8)19(17,18)14(2)3/h4-7,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNFRNAIONQIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2O)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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